molecular formula C20H19ClN4 B1679746 PF-9366

PF-9366

Numéro de catalogue: B1679746
Poids moléculaire: 350.8 g/mol
Clé InChI: LYLASWLQCMKZAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure and Properties 2-(7-Chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine (CAS: 72882-78-1) is a triazoloquinoline derivative with the empirical formula C₂₀H₁₉ClN₄ and a molecular weight of 350.84 g/mol . The compound features a fused [1,2,4]triazolo[4,3-a]quinoline core substituted with a chlorine atom at position 7, a phenyl group at position 5, and a dimethylaminoethyl side chain at position 1.

Propriétés

IUPAC Name

2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLASWLQCMKZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Hydrazine-Mediated Cyclization

A widely adopted method involves the reaction of 7-chloro-5-phenylquinolin-4-amine with hydrazine hydrate under reflux in ethanol, producing the corresponding hydrazine intermediate. Subsequent cyclization is achieved using phosphoryl chloride (POCl₃) at 110°C for 6 hours, forming thetriazolo[4,3-a]quinoline system. This route typically yields 68–72% of the triazoloquinoline core, with purity >90% after recrystallization from ethyl acetate.

Critical Parameters

  • Molar ratio of quinoline amine to hydrazine hydrate: 1:1.2
  • Optimal POCl₃ volume: 5 mL per gram of intermediate
  • Cyclization temperature: 110±2°C

Microwave-Assisted One-Pot Synthesis

Recent advancements employ microwave irradiation to accelerate the cyclization step. Combining 7-chloro-5-phenylquinoline-4-carbaldehyde with methyl hydrazinecarbimidate in dimethylformamide (DMF) at 150°C for 20 minutes under microwave conditions achieves 85% yield, reducing reaction time by 80% compared to conventional heating.

Industrial-Scale Production Considerations

Scale-up adaptations prioritize safety and yield optimization:

Table 1: Comparative Analysis of Production Methods

Parameter Batch Reactor (500 L) Continuous Flow System
Cycle Time 48 hours 6 hours
Annual Capacity 1.2 tons 8.5 tons
Purity 98.2% 99.1%
Solvent Consumption 3200 L/kg 850 L/kg

Continuous flow systems demonstrate superior efficiency through:

  • In-line IR monitoring of cyclization completion
  • Automated pH adjustment during workup
  • Falling film evaporators for solvent recovery

Purification and Analytical Validation

Final purification employs a three-step protocol:

  • Primary Crystallization : From ethanol/water (4:1) at −20°C
  • Column Chromatography : Using neutral alumina (activity III) with gradient elution (CH₂Cl₂ → CH₂Cl₂:MeOH 95:5)
  • Preparative HPLC : C18 column, mobile phase 0.1% TFA in acetonitrile/water (65:35)

Spectroscopic Validation Criteria

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J=8.5 Hz, 1H, H-6), 7.89–7.43 (m, 5H, Ph), 4.56 (t, J=6.8 Hz, 2H, CH₂N), 2.92 (s, 6H, N(CH₃)₂)
  • HRMS : m/z calculated for C₂₀H₁₉ClN₄ [M+H]⁺ 351.1378, found 351.1375
  • XRD Confirmation : Monoclinic crystal system (P21/n), unit cell parameters a=8.542 Å, b=12.307 Å, c=14.889 Å

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie:

Mécanisme d'action

This compound exerce ses effets en se liant à un site allostérique de la méthionine adénosyltransférase 2A. Cette liaison modifie le site actif de l'enzyme, entraînant une affinité accrue pour le substrat et une diminution du renouvellement de l'enzyme. L'inhibition de la méthionine adénosyltransférase 2A conduit à une réduction de la production de S-adénosylméthionine, ce qui affecte à son tour divers processus cellulaires, notamment la méthylation et la biosynthèse des polyamines.

Applications De Recherche Scientifique

PF-9366 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

PF-9366 exerts its effects by binding to an allosteric site on methionine adenosyltransferase 2A. This binding alters the active site of the enzyme, resulting in increased substrate affinity and decreased enzyme turnover. The inhibition of methionine adenosyltransferase 2A leads to a reduction in S-adenosylmethionine production, which in turn affects various cellular processes, including methylation and polyamine biosynthesis .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound belongs to the triazolo-fused heterocyclic family. Below is a detailed comparison with analogous molecules based on structural features, physicochemical properties, and synthesis pathways.

Triazoloquinoline Derivatives

PF-9366 (Synonym for the Target Compound) Structure: Identical to 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine. Key Features: Chlorine at position 7 enhances electrophilicity, while the phenyl group at position 5 increases hydrophobicity. The dimethylaminoethyl chain improves solubility in polar solvents.

7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

  • Structure : Substituted [1,2,3]triazolo[1,5-a]quinazoline core with a sulfonyl group at position 3 and an isopropylphenylamine at position 3.
  • Key Differences :

  • Core heterocycle: Quinazoline (two nitrogen atoms) vs. quinoline (one nitrogen).

Triazolo-Pyrazole Hybrids

Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3p) share a triazole-linked pyrazole scaffold but differ significantly in core structure and functional groups:

  • Structural Contrast: Pyrazole-carboxamide backbone vs. triazoloquinoline.
  • Synthetic Pathway : Uses EDCI/HOBt-mediated coupling, yielding moderate to high crystallinity (melting points: 123–183°C) .

Triazolo-Pyridine Derivatives

Examples include 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride (Enamine Ltd):

  • Core Similarity: Shares the [1,2,4]triazolo[4,3-a]quinoline framework.
  • Key Differences: Substituent: Methanamine vs. dimethylaminoethyl chain. Salt Form: Dihydrochloride improves aqueous solubility but may alter pharmacokinetics. Molecular Weight: Lower (210.11 g/mol) due to simpler side chains .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
2-(7-Chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine [1,2,4]Triazoloquinoline 7-Cl, 5-Ph, 1-(dimethylaminoethyl) 350.84 Cl, Ph, N(CH₃)₂
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]Triazoloquinazoline 7-Cl, 3-SO₂Ph, 5-(4-isopropylphenyl) Not reported Cl, SO₂Ph, iPrPh
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-triazole hybrid 5-CN-Ph, 3-Me, 4-carboxamide 403.1 CN, Me, CONH
1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride [1,2,4]Triazoloquinoline 1-methanamine 210.11 NH₂ (as dihydrochloride)

Research Findings and Implications

  • Bioactivity: The dimethylaminoethyl chain in the target compound may enhance blood-brain barrier penetration compared to sulfonyl or carboxamide derivatives .
  • Synthetic Feasibility: Triazoloquinolines generally require multi-step cyclization, whereas pyrazole-triazole hybrids (e.g., 3a–3p) are synthesized via carbodiimide-mediated coupling, offering higher yields (~60–71%) .
  • Solubility : Dihydrochloride salts (e.g., Enamine Ltd’s compound) exhibit superior aqueous solubility but may require formulation adjustments for stability .

Activité Biologique

The compound 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine (CAS No. 72882-78-1) is a novel derivative of the triazoloquinoline class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H19_{19}ClN4_4
  • Molecular Weight : 350.84 g/mol
  • Structure : The compound features a triazole ring fused with a quinoline moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds in the triazoloquinoline class exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antioxidant Properties : Some compounds demonstrate significant antioxidant capabilities.

Anticancer Activity

Recent studies have explored the anticancer effects of various triazoloquinoline derivatives. For instance, related compounds have been tested against multiple cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The following table summarizes findings related to the anticancer activity of similar compounds:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AMCF-722.08 ± 2.1Apoptosis induction via caspase activation
Compound BHepG228.81 ± 2.2Inhibition of EGFR signaling
Compound CHCT11617.12 ± 1.5Multi-target inhibition (CDK2 and EGFR)

The above data suggests that triazoloquinoline derivatives can effectively inhibit cancer cell growth through various mechanisms, including apoptosis and signaling pathway modulation.

The biological activity of 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine may be attributed to several mechanisms:

  • Inhibition of Key Signaling Pathways : The compound may inhibit pathways such as EGFR and BRAF, which are crucial in cancer progression.
  • Induction of Apoptosis : Studies indicate that related compounds activate caspases and down-regulate anti-apoptotic proteins like Bcl2.
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals effectively.

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various triazoloquinoline derivatives against MCF-7 cells. Results indicated that compounds with similar structures to 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine exhibited GI50_{50} values ranging from 22 nM to 31 nM, demonstrating significant potency compared to standard chemotherapeutics like erlotinib (GI50_{50} = 33 nM) .

Case Study 2: Mechanistic Insights

In another investigation focusing on the mechanism of action, it was found that certain derivatives induced apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction . This aligns with the expected action for 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine , suggesting a similar apoptotic pathway.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling triazoloquinoline cores with dimethylaminoethyl side chains. Key steps include:

  • Cyclocondensation : Use of hydrazonoyl chlorides or substituted quinoline precursors under reflux conditions (e.g., ethanol/dichloromethane) .
  • Purification : Column chromatography with gradients like dichloromethane/ethyl acetate (100:0 → 80:20) to isolate intermediates .
  • Optimization : Design of Experiment (DoE) approaches to vary temperature (60–120°C), solvent polarity, and catalyst loading (e.g., triethylamine) to maximize yield and minimize byproducts .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Methodological Answer :

  • NMR Analysis : ¹H/¹³C NMR to verify the absence of regioisomers (e.g., distinguishing triazolo[4,3-a]quinoline vs. alternative fused ring systems) .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., chloro vs. phenyl group orientation) .
  • HPLC-MS : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients and ESI+ ionization .

Q. What are the recommended solubility and formulation strategies for in vitro assays?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media (≤0.1% DMSO final). Use surfactants (e.g., Tween-80) for hydrophobic analogs .
  • Stability Studies : Monitor degradation under physiological pH (7.4) and temperature (37°C) via UV-Vis spectroscopy (λ = 250–300 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace chloro or phenyl groups with bioisosteres (e.g., fluoro, bromo) or heterocycles (e.g., pyrrole, pyrazole) .
  • Biological Assays : Test analogs against target receptors (e.g., kinase inhibition) using IC₅₀ determination via fluorescence polarization or radioligand binding .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or steric (Taft Es) parameters to activity trends .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Docking Studies : Employ AutoDock Vina or Schrödinger Suite with receptor structures (e.g., PDB ID 4ZQ3) to prioritize key interactions (e.g., hydrogen bonding with triazole nitrogen) .
  • ADMET Prediction : Use QikProp or SwissADME to estimate logP (target <5), BBB permeability, and CYP450 inhibition .

Q. How can contradictions in biological data (e.g., varying potency across assays) be resolved?

  • Methodological Answer :

  • Assay Validation : Compare results across orthogonal platforms (e.g., cell-free vs. cell-based assays) to rule out artifacts .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in hepatic microsomes .
  • Epistatic Analysis : CRISPR-mediated gene knockout to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-9366
Reactant of Route 2
PF-9366

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.